![molecular formula C22H26N4O3 B3008324 2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 931943-35-0](/img/structure/B3008324.png)
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide
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Description
The compound “2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide” is a complex organic molecule . It belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications
Antifungal Applications
This compound has been tested for its antifungal properties . It showed inhibitory effects against certain fungal bodies, with EC50 values indicating its potency in low concentrations . This suggests potential use in developing antifungal agents or treatments for fungal infections.
Chemical Synthesis
The compound is available for purchase, indicating its use in chemical synthesis and research. Researchers can utilize it as a building block for synthesizing more complex molecules or studying its reactions with other chemical entities.
Molecular Formula Studies
The compound’s molecular formula and mass have been detailed, which is crucial for molecular studies . Understanding its structure helps in the investigation of its physical and chemical properties, and how it interacts with other molecules.
Thermodynamic Property Data
The compound’s related thermodynamic property data are critically evaluated, which is essential for thermodynamic studies . This data is valuable for scientists working on the compound’s phase behavior, heat capacity, and other thermodynamic parameters.
Antibacterial Activity
Although not directly related to the compound , similar structures have been evaluated for their antibacterial activity . This suggests that the compound could be studied for potential antibacterial properties, contributing to the development of new antibiotics.
Feed Additive Safety
Related compounds have been assessed for safety as feed additives . This implies that the compound could be explored for its safety and efficacy as an additive in animal feed, enhancing nutritional value or acting as a growth promoter.
properties
IUPAC Name |
2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-16(2)11-14-25-21(28)18-9-6-12-24-20(18)26(22(25)29)15-19(27)23-13-10-17-7-4-3-5-8-17/h3-9,12,16H,10-11,13-15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHWUSDWQNWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(N=CC=C2)N(C1=O)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide |
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